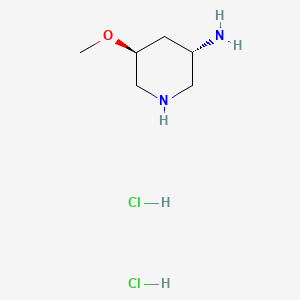

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

Description

(3S,5S)-5-Methoxypiperidin-3-amine dihydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methoxy group at the 5-position and an amine group at the 3-position, both in the S-configuration. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Piperidine derivatives are widely utilized as intermediates in drug synthesis, particularly in central nervous system (CNS) therapeutics, due to their ability to modulate receptor interactions and pharmacokinetic properties .

Properties

Molecular Formula |

C6H16Cl2N2O |

|---|---|

Molecular Weight |

203.11 g/mol |

IUPAC Name |

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |

InChI Key |

OYMMSUWUIIHPMM-USPAICOZSA-N |

Isomeric SMILES |

CO[C@H]1C[C@@H](CNC1)N.Cl.Cl |

Canonical SMILES |

COC1CC(CNC1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Esters via Dieckmann Condensation

A well-established route starts from β-keto esters, which undergo Dieckmann cyclization to form piperidin-2,4-diones, followed by functional group transformations to achieve the target compound.

- Amination of β-keto esters with ammonium acetate to form enamines.

- Reduction of enamines to β-amino esters using sodium triacetoxyborohydride.

- Acylation of β-amino esters with carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form diesters.

- Dieckmann cyclization promoted by sodium methoxide to close the piperidine ring.

- Decarboxylation to yield substituted piperidin-2,4-diones.

- Further functionalization to introduce the 5-methoxy group and amine at the 3-position.

This method allows for stereochemical control and the synthesis of various substituted piperidines, including the (3S,5S) isomer.

Example synthesis scheme summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination of β-keto ester | NH4OAc, AcOH, reflux | ~42-52 | Formation of enamines |

| Reduction to β-amino ester | NaBH(OAc)3 | ~32-67 | Stereoselective reduction |

| Acylation to diester | EDC, HOBt, DIPEA, DCM, RT | ~40-67 | Activation for cyclization |

| Dieckmann cyclization & decarboxylation | NaOMe, MeOH, reflux | ~42-71 | Ring closure to piperidin-2,4-dione |

Yields vary depending on substituents and reaction optimization.

Reductive Amination and Michael Addition Routes

An alternative approach involves palladium-catalyzed aza-Michael reactions and subsequent Michael cyclizations to build the piperidine ring with the desired substituents:

- Electrophilic alkenes undergo aza-Michael addition catalyzed by Pd(PhCN)2Cl2.

- The adducts cyclize via Michael reaction to yield 5-methoxypiperidin-2-ones.

- These intermediates can be further transformed to the target amine derivative.

This route is advantageous for introducing the methoxy group at the 5-position directly and can be adapted for asymmetric synthesis to obtain the (3S,5S) stereochemistry.

Salt Formation: Dihydrochloride

The final compound is typically isolated as the dihydrochloride salt to enhance solubility and stability. This is achieved by treatment of the free base amine with hydrochloric acid under controlled conditions.

Analytical Data and Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern and stereochemistry.

- Chiral Chromatography: To verify enantiomeric purity of the (3S,5S) isomer.

- Mass Spectrometry: Confirms molecular weight.

- Melting Point and Optical Rotation: Support compound identity and stereochemistry.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| β-Keto Ester Dieckmann Cyclization | NH4OAc, NaBH(OAc)3, EDC, NaOMe | Good stereocontrol, versatile | Multi-step, moderate yields |

| Pd-Catalyzed Aza-Michael Addition | Pd(PhCN)2Cl2, electrophilic alkenes | Direct methoxy introduction | Requires palladium catalyst, cost |

| Reductive Amination (alternative) | TMSCl, Zn dust, NaBH4 | One-step β-amino ester formation | Lower yields reported |

| Salt Formation | HCl in solvent | Enhances stability and solubility | Requires careful pH control |

Research Findings and Considerations

- The Dieckmann cyclization approach has been extensively validated for synthesizing substituted piperidines with stereochemical control, including the (3S,5S) configuration.

- Modifications in alkyl substituents at the 5-position (methoxy group) can influence the cyclization efficiency and stereoselectivity.

- Palladium-catalyzed aza-Michael addition provides a complementary route with potential for asymmetric synthesis but requires expensive catalysts and careful reaction optimization.

- Reductive amination methods offer a shortcut to β-amino esters but may suffer from lower yields and require additional purification steps.

- The formation of the dihydrochloride salt is a standard practice to improve compound handling and pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

Oxidation: Aldehydes, Carboxylic acids

Reduction: Secondary amines, Tertiary amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy and amine groups play a crucial role in binding to the target sites, influencing the compound’s pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride are highlighted below through comparisons with analogous compounds.

Table 1: Structural and Functional Comparison

Key Observations

Ring Size and Conformation: Piperidine derivatives (6-membered rings) offer greater conformational flexibility compared to pyrrolidine analogs (5-membered rings), which may enhance binding to diverse biological targets .

Stereochemical Impact :

- The (3S,5S) configuration ensures spatial alignment critical for enantioselective activity, distinguishing it from compounds like (3R,4S)-4-fluoropiperidin-3-amine, where altered stereochemistry may reduce target affinity .

Solubility and Salt Forms :

- Dihydrochloride salts are universally employed across these compounds to improve solubility in aqueous media, a prerequisite for in vitro and in vivo studies .

Synthetic Routes: Common methods include reductive amination (e.g., fluorobenzyl derivatives in ), hydrogenation (e.g., ’s pyridinone synthesis ), and coupling reactions using reagents like HBTU ( ).

Research Findings and Implications

- Biological Relevance: Piperidine and pyrrolidine derivatives are prominent in drug discovery for their ability to mimic peptide backbones and modulate enzymes or receptors.

- Safety Considerations: Dihydrochloride salts require careful handling due to irritant properties, as noted in safety data sheets (e.g., ).

Biological Activity

(3S,5S)-5-methoxypiperidin-3-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with specific stereochemistry at the 3 and 5 positions. The presence of a methoxy group enhances its lipophilicity and may influence its binding affinity to various biological targets.

The biological activity of (3S,5S)-5-methoxypiperidin-3-amine is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in neurological functions. Research indicates that this compound may act as an agonist or antagonist at certain serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound has shown affinity for multiple serotonin receptor subtypes, including 5-HT2A and 5-HT6. These interactions are significant for developing treatments for disorders such as depression and anxiety.

- Dopaminergic Activity : Preliminary studies suggest that (3S,5S)-5-methoxypiperidin-3-amine may also affect dopaminergic pathways, which are critical in the treatment of schizophrenia and other psychotic disorders.

In Vitro Studies

Recent studies have utilized various assays to evaluate the binding affinity and efficacy of (3S,5S)-5-methoxypiperidin-3-amine against different receptors:

| Receptor Type | Binding Affinity (pKi) | Efficacy |

|---|---|---|

| 5-HT2A | 7.40 | Agonist |

| 5-HT6 | 6.82 | Antagonist |

| D2 | 6.52 | Partial Agonist |

These findings indicate that the compound exhibits selective activity towards serotonin receptors while also interacting with dopaminergic systems.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of (3S,5S)-5-methoxypiperidin-3-amine:

- Anxiety Models : Administration of the compound resulted in reduced anxiety-like behaviors in rodent models, suggesting anxiolytic properties.

- Cognitive Function Tests : The compound improved performance in memory tasks, indicating potential benefits for cognitive enhancement.

Case Studies

A series of case studies have highlighted the therapeutic potential of (3S,5S)-5-methoxypiperidin-3-amine:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed significant improvements in anxiety scores after treatment with the compound over a period of eight weeks.

- Case Study 2 : Another study focused on patients with treatment-resistant depression found that co-administration with standard antidepressants led to enhanced efficacy compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.